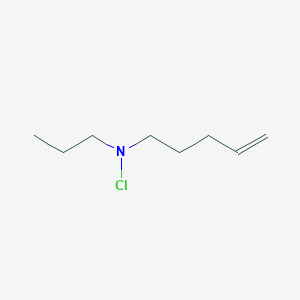![molecular formula C10H16O2 B14710768 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 22759-34-8](/img/structure/B14710768.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and three methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the hydroxylation of enolates. One common method uses oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) as a reagent. The reaction conditions include the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like oxodiperoxymolybdenum.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) in THF.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bicyclo[4.1.0]hept-3-en-2-one: 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific hydroxyl group positioning and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds like camphor and bicyclo[4.1.0]hept-3-en-2-one.
Properties
CAS No. |
22759-34-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
HJVHHNRJPMNKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


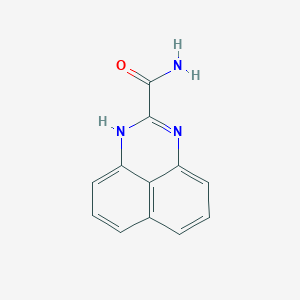
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
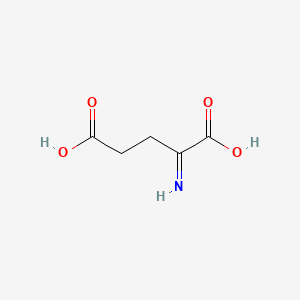
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
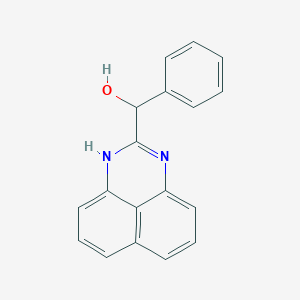
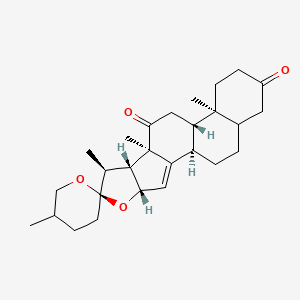
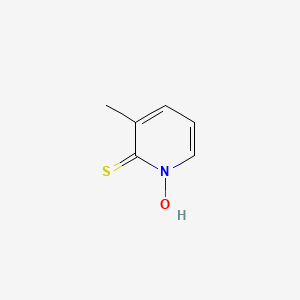
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
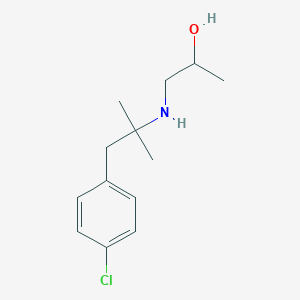

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

